molecular formula C13H19ClN2O B13737627 3-(5-methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride CAS No. 101832-71-7

3-(5-methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride

Cat. No.: B13737627
CAS No.: 101832-71-7
M. Wt: 254.75 g/mol
InChI Key: QGSVEPOFJJLORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-(5-methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride typically involves several steps. One common synthetic route includes the condensation of 5-methoxyindole with a suitable aldehyde, followed by reduction and subsequent amination to introduce the butan-2-amine moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Chemical Reactions Analysis

3-(5-Methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-(5-Methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways are still under investigation, but studies suggest its involvement in pathways related to cell growth, apoptosis, and neurotransmission .

Comparison with Similar Compounds

3-(5-Methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride can be compared with other indole derivatives such as:

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines

Properties

CAS No.

101832-71-7

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

3-(5-methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride

InChI

InChI=1S/C13H18N2O.ClH/c1-8(9(2)14)12-7-15-13-5-4-10(16-3)6-11(12)13;/h4-9,15H,14H2,1-3H3;1H

InChI Key

QGSVEPOFJJLORW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CNC2=C1C=C(C=C2)OC)C(C)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.